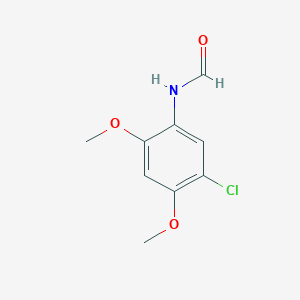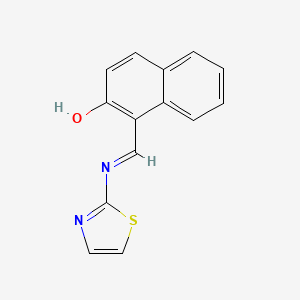
1-(Thiazol-2-yliminomethyl)-naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thiazol-2-yliminomethyl)-naphthalen-2-ol is an organic compound that features a thiazole ring and a naphthalene moiety The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, while the naphthalene moiety is a polycyclic aromatic hydrocarbon
準備方法
The synthesis of 1-(Thiazol-2-yliminomethyl)-naphthalen-2-ol typically involves the condensation of 2-aminothiazole with 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
1-(Thiazol-2-yliminomethyl)-naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the naphthalene moiety, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted thiazole and naphthalene derivatives.
科学的研究の応用
1-(Thiazol-2-yliminomethyl)-naphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes, due to its unique electronic properties.
作用機序
The mechanism of action of 1-(Thiazol-2-yliminomethyl)-naphthalen-2-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The naphthalene moiety contributes to the compound’s ability to intercalate with DNA, affecting gene expression and cellular processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
1-(Thiazol-2-yliminomethyl)-naphthalen-2-ol can be compared with other similar compounds, such as:
2-(Thiazol-2-yliminomethyl)-phenol: This compound has a similar structure but with a phenol moiety instead of a naphthalene moiety. It exhibits different chemical and biological properties due to the presence of the phenol group.
1-(Thiazol-2-yliminomethyl)-benzene: This compound features a benzene ring instead of a naphthalene ring, leading to variations in its reactivity and applications.
2-(Thiazol-2-yliminomethyl)-quinoline: The quinoline moiety in this compound provides additional aromaticity and potential biological activities compared to the naphthalene moiety.
The uniqueness of this compound lies in its combination of the thiazole and naphthalene structures, which confer distinct electronic and steric properties, making it valuable for various applications in research and industry.
特性
分子式 |
C14H10N2OS |
|---|---|
分子量 |
254.31 g/mol |
IUPAC名 |
1-[(E)-1,3-thiazol-2-yliminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C14H10N2OS/c17-13-6-5-10-3-1-2-4-11(10)12(13)9-16-14-15-7-8-18-14/h1-9,17H/b16-9+ |
InChIキー |
RPRCLWZSHQECQD-CXUHLZMHSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/C3=NC=CS3)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=NC=CS3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


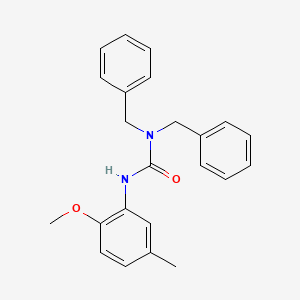


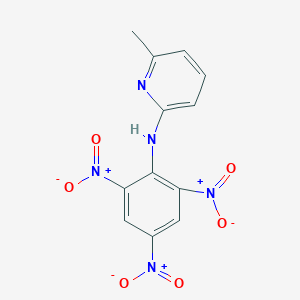


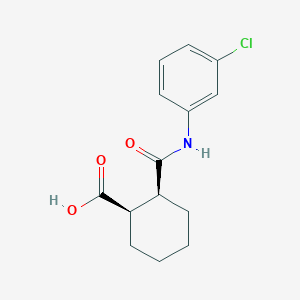
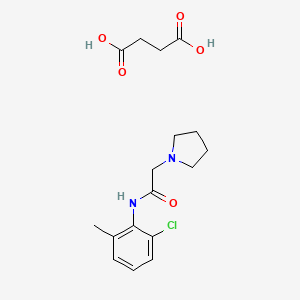
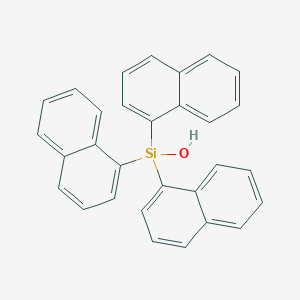
![[(Butylsulfonyl)methyl]benzene](/img/structure/B11956098.png)
![Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-](/img/structure/B11956109.png)


